cyclopentyl 4-thiomethylphenyl ketone
Overview
Description
Cyclopentyl[4-(methylsulfanyl)phenyl]methanone is an organic compound with the molecular formula C12H14OS It is a ketone derivative characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone typically involves the reaction of cyclopentanone with 4-(methylsulfanyl)benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired ketone product.
Industrial Production Methods
Industrial production of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl[4-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Cyclopentyl[4-(methylsulfanyl)phenyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl[4-(methylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl phenyl ketone
- Benzoylcyclopentane
- Ketone, cyclopentyl phenyl
Uniqueness
Cyclopentyl[4-(methylsulfanyl)phenyl]methanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
Cyclopentyl 4-thiomethylphenyl ketone (CAS Number: 180048-75-3) is an organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆OS
- Molecular Weight : Approximately 220.33 g/mol
- Functional Groups : Contains a cyclopentyl group, a ketone functional group, and a 4-thiomethylphenyl moiety.
The presence of the thiomethyl group is significant as it influences the compound's reactivity and biological interactions compared to similar compounds lacking this substituent.
This compound's mechanism of action involves its interaction with various biological targets, particularly enzymes and receptors. The compound may function as an inhibitor or modulator , affecting biochemical pathways through:
- Enzyme Inhibition : The thiomethyl group can participate in enzyme-substrate interactions, potentially leading to altered enzyme kinetics.
- Protein-Ligand Interactions : The compound may bind to specific proteins, influencing their activity and stability.
Enzyme Studies
Research indicates that this compound can be utilized in studies involving enzyme inhibition. For instance, it has been shown to affect the activity of certain enzymes by altering their binding dynamics or catalytic efficiency.
Case Studies
-
Enzyme Inhibition :
- In a study focusing on enzyme kinetics, this compound demonstrated significant inhibitory effects on specific target enzymes, suggesting its potential as a lead compound in drug development.
-
Protein-Ligand Interaction :
- A detailed investigation into the binding affinity of this compound with various proteins revealed promising results, indicating that the compound could serve as a valuable probe in biological assays.
Applications in Research
This compound is increasingly recognized for its applications in:
- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules.
- Biological Pathway Studies : Acts as a probe for investigating pathways involving sulfur-containing compounds.
- Development of Specialty Chemicals : Utilized in creating materials with unique properties due to its functional groups.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:
Compound Name | CAS Number | Unique Features |
---|---|---|
Cyclopropyl 4-thiomorpholinomethylphenyl ketone | 898783-28-3 | Contains a morpholine ring, altering reactivity. |
Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone | 898782-56-4 | Different substitution pattern on the phenyl ring. |
Cyclopentyl 4-methylphenyl ketone | 97802-97-6 | Lacks thiomethyl group; affects biological activity. |
The presence of the thiomethyl group in this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.
Properties
IUPAC Name |
cyclopentyl-(4-methylsulfanylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZRHAZHEIPAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621404 | |
Record name | Cyclopentyl[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180048-75-3 | |
Record name | Cyclopentyl[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.